2,6-Dioxo-6-phenylhexanoic acid
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Overview
Description
2,6-dioxo-6-phenylhexanoic acid is a dioxo monocarboxylic acid consisting of 6-phenylhexanoic acid having the two oxo groups at the 2- and 6-positions. It derives from a hexanoic acid. It is a conjugate acid of a 2,6-dioxo-6-phenylhexanoate.
Scientific Research Applications
Enantiomeric Separation and Enzyme Inhibition
2,4-Dioxo-5-acetamido-6-phenylhexanoic acid, closely related to 2,6-dioxo-6-phenylhexanoic acid, is a potent inhibitor for peptidylamidoglycolate lyase (PGL), an enzyme crucial in carboxyl-terminal amidation of biological peptides. High-performance liquid chromatography (HPLC) on chiral stationary phases (CSPs) has been used to separate its enantiomers, crucial for synthesizing the inhibitor in its active form (Feng & May, 2001).
Microbial Synthesis of Biopolymers
Research has demonstrated the microbial synthesis of poly(beta-hydroxyalkanoates) bearing phenyl groups using aromatic fatty acids like 6-phenylhexanoic acid. This process, conducted in a beta-oxidation mutant of Pseudomonas putida, leads to polymers with potential biodegradable and biomedical applications (Abraham et al., 2001).
Chemical and Electrochemical Characterization
A novel quinoxaline carboxylic acid derivative, structurally related to 2,6-dioxo-6-phenylhexanoic acid, has been studied for its redox behavior using electrochemical techniques. This research helps understand the compound's thermodynamic and electrochemical properties, facilitating its characterization and potential applications (Shah et al., 2014).
Hydrophobic and Flexible Structural Elements
6-Aminohexanoic acid, a compound with similarities to 2,6-dioxo-6-phenylhexanoic acid, has been identified as significant in the synthesis of modified peptides and in the polyamide synthetic fibers industry. Its role as a linker in various biologically active structures emphasizes its utility in a range of chemical and industrial applications (Markowska et al., 2021).
Solubility Enhancement in Nanotechnology
Research has shown that carboxylic acid-functionalized single-wall carbon nanotubes can be solubilized in water over a wide pH range by modifying their hydrocarbon side chain length. The use of 6-aminohexanoic acid derivatives in this context demonstrates the potential for enhancing solubility in various pH conditions, which is crucial for applications in nanotechnology and material science (Zeng et al., 2005).
properties
Product Name |
2,6-Dioxo-6-phenylhexanoic acid |
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Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2,6-dioxo-6-phenylhexanoic acid |
InChI |
InChI=1S/C12H12O4/c13-10(9-5-2-1-3-6-9)7-4-8-11(14)12(15)16/h1-3,5-6H,4,7-8H2,(H,15,16) |
InChI Key |
WHAWELFEJQCZFJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CCCC(=O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCC(=O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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